Lochnerine

Vasorelaxation Cardiovascular Pharmacology Natural Products

Lochnerine (CAS 522-47-4), also designated 10‑O‑methylsarpagine or 10‑methoxynormacusine B, is a monoterpene indole alkaloid (MIA) belonging to the sarpagine structural class. It is a natural product isolated primarily from the stem bark of Alstonia macrophylla and from various Catharanthus and Rauwolfia species.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
CAS No. 522-47-4
Cat. No. B1675002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLochnerine
CAS522-47-4
SynonymsLochnerine;  (+)-Lochnerine; 
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)OC)CO
InChIInChI=1S/C20H24N2O2/c1-3-11-9-22-18-8-15-14-6-12(24-2)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/b11-3-/t13-,16+,18-,19-/m0/s1
InChIKeyYTIVOMMYBBBYFH-BOPWJTLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lochnerine (CAS 522-47-4): A Sarpagine-Type Monoterpene Indole Alkaloid with Distinct Pharmacological Profile


Lochnerine (CAS 522-47-4), also designated 10‑O‑methylsarpagine or 10‑methoxynormacusine B, is a monoterpene indole alkaloid (MIA) belonging to the sarpagine structural class [1]. It is a natural product isolated primarily from the stem bark of Alstonia macrophylla and from various Catharanthus and Rauwolfia species [2]. With a molecular formula of C₂₀H₂₄N₂O₂, a molecular weight of 324.4 g/mol, a melting point of 202.5–203.5°C, and a specific optical rotation of [α]D +56° (pyridine), lochnerine possesses a rigid pentacyclic framework . Its structural and stereochemical identity as O‑methylsarpagine distinguishes it from other vinca alkaloids and positions it as a key reference compound in natural product research and pharmacological screening [1].

Why Lochnerine Cannot Be Directly Substituted by Structurally Related Sarpagine or Vinca Alkaloids


Despite sharing a common biosynthetic origin with other monoterpene indole alkaloids such as ajmalicine, vindoline, and catharanthine, lochnerine exhibits a unique combination of pharmacological activities that precludes simple functional substitution [1]. Key differentiating factors include its distinct 10‑methoxy substitution pattern on the sarpagine core—which imparts specific vasorelaxant and chemosensitization properties not uniformly observed across the class [2]—and its demonstrated efficacy in reversing multidrug resistance (MDR) in P388 leukemia cells, a capacity absent in many structurally analogous alkaloids [3]. Consequently, procurement decisions based solely on alkaloid class membership risk selecting a compound with an entirely divergent activity spectrum, undermining experimental reproducibility and translational relevance [2][3].

Quantitative Evidence Differentiating Lochnerine from Closest Structural Analogs


Vasorelaxant Potency in Isolated Rat Aorta: Lochnerine versus Closely Related Sarpagine-Type Alkaloids

In a side-by-side evaluation of eight indole alkaloids isolated from Tabernaemontana dichotoma, lochnerine (3) demonstrated potent vasorelaxant activity on phenylephrine-precontracted rat aortic rings. While the study classifies lochnerine alongside 10‑methoxyaffinisine (2) and cathafoline (4) as a 'potent' vasorelaxant, the publication does not report individual EC₅₀ values for lochnerine [1]. The evidence confirms that lochnerine belongs to the active subset of sarpagine-type alkaloids, but the absence of explicit quantitative comparator data limits the strength of this evidence to a class-level inference.

Vasorelaxation Cardiovascular Pharmacology Natural Products

Multidrug Resistance Reversal in P388 Leukemia: Lochnerine versus Inactive Vinca Alkaloids

Among twelve monomeric or dimeric vinca alkaloids tested for their ability to reverse multidrug resistance (MDR) in a P388 leukemia subline resistant to vincristine and cross‑resistant to anthracyclines, only five—catharine, vindoline, catharanthine, vincarodine, and lochnerine—achieved complete inhibition of cell growth when combined with vincristine or daunorubicin at subcytotoxic concentrations [1]. Seven other alkaloids failed to produce comparable MDR reversal, establishing a clear functional divergence. In a subsequent focused study, vindoline at 10 µg/mL completely reversed resistance to vincristine, vinblastine, daunorubicin, and adriamycin, whereas lochnerine was noted among the five active compounds but its dose–response relationship was not individually detailed [1].

Multidrug Resistance Cancer Chemosensitization P388 Leukemia

Chemosensitization of Colorectal Cancer Cells to 5‑Fluorouracil: Lochnerine versus Co‑Occurring β‑Carbolines

In a biochemometric investigation of Rauvolfia vomitoria extracts, lochnerine (6) was identified as a constituent capable of enhancing the cytotoxicity of 5‑fluorouracil (5‑FU) against HCT‑8 and LoVo colorectal cancer cell lines [1]. Alongside β‑carboline (3) and 1‑methyl‑β‑carboline (4), lochnerine contributed to the chemosensitizing effect observed in the most active fraction. The study does not provide individual EC₅₀ or combination index values for lochnerine alone; rather, the evidence derives from the correlation between compound presence and fraction activity via NMR‑based chemometrics. Quantitative differentiation from other alkaloids in the same fraction is therefore not available at the single‑compound level [1].

Colorectal Cancer Chemosensitization 5‑Fluorouracil Rauvolfia vomitoria

Structural Differentiation from Ajmalicine: Distinct Core Skeleton and Pharmacological Implications

Lochnerine is unequivocally classified as a sarpagine-type monoterpene indole alkaloid, characterized by a specific pentacyclic framework and a 10‑methoxy substituent [1]. In contrast, ajmalicine—frequently co‑occurring in the same plant sources—belongs to the corynanthe‑type alkaloid class with a distinct ring‑junction stereochemistry and is a clinically established α‑adrenergic antagonist used as an antihypertensive agent [2][3]. Although direct comparative pharmacological data are lacking, the fundamental scaffold divergence predicts differing receptor‑binding profiles: ajmalicine targets α‑adrenergic receptors, whereas lochnerine's sarpagine core has been associated with calcium channel modulation and MDR‑reversal mechanisms distinct from adrenergic pathways [1][3].

Structural Biology Alkaloid Classification Receptor Selectivity

Hypoglycemic Activity Profile: Lochnerine within the Vinca Alkaloid Class

A preliminary pharmacological survey of major Vinca rosea alkaloids reported that lochnerine, along with catharanthine, leurosine, tetrahydroalstonine, vindoline, and vindolinine, exhibits varying degrees of hypoglycemic activity in experimental models [1]. The study notes that the hypoglycemic effect of these alkaloids is characterized by a slow onset but prolonged duration [2]. No individual potency metrics (e.g., ED₅₀, percentage reduction in blood glucose) are provided for lochnerine, and comparative ranking among the six active alkaloids is absent. The evidence therefore supports class‑level association of lochnerine with hypoglycemic activity but does not permit quantitative differentiation from other active congeners.

Hypoglycemia Diabetes Vinca Alkaloids

Recommended Procurement and Research Applications for Lochnerine Based on Quantitative Differentiation


Multidrug Resistance (MDR) Reversal Studies in Hematological Malignancies

Lochnerine is a scientifically justified selection for in vitro models investigating the reversal of multidrug resistance in leukemia. As demonstrated in the P388 MDR model, lochnerine belongs to the restricted subset of vinca alkaloids (5 of 12 tested) capable of achieving complete growth inhibition of drug‑resistant cells when combined with vincristine or anthracyclines [1]. This property distinguishes it from the majority of structurally related alkaloids that lack MDR‑reversal activity. Researchers focused on P‑glycoprotein‑mediated efflux mechanisms or chemosensitization strategies should prioritize lochnerine over inactive congeners [1].

Colorectal Cancer Chemosensitization and 5‑FU Adjuvant Screening

For colorectal cancer research programs seeking to enhance the efficacy of 5‑fluorouracil, lochnerine serves as a validated reference compound. Chemometric analysis of Rauvolfia vomitoria fractions identified lochnerine as one of three marker compounds (alongside β‑carboline and 1‑methyl‑β‑carboline) strongly associated with 5‑FU chemosensitization in HCT‑8 and LoVo cell lines [1]. Procurement of lochnerine is indicated for studies aimed at elucidating synergistic mechanisms with fluoropyrimidines or for use as a positive control in natural product fractionation workflows targeting colorectal cancer [1].

Cardiovascular Pharmacology: Vasorelaxation and Calcium Channel Modulation

Lochnerine is a relevant candidate for ex vivo vascular pharmacology studies investigating endothelium‑dependent or ‑independent vasorelaxation. It was classified among the potent vasorelaxant sarpagine‑type alkaloids in rat aortic ring assays, alongside 10‑methoxyaffinisine and cathafoline [1]. While specific EC₅₀ values are unavailable, its consistent activity in this model supports its use as a tool compound for exploring calcium channel modulation and nitric oxide‑mediated relaxation pathways. Researchers should select lochnerine when a sarpagine‑type alkaloid with documented vasorelaxant activity is required, rather than assuming all structurally similar alkaloids share this property [1].

Alkaloid Structural Differentiation and Chemotaxonomic Studies

Given its unambiguous sarpagine‑type core and 10‑methoxy substitution, lochnerine is an essential reference standard for chemotaxonomic investigations of Apocynaceae species (e.g., Alstonia, Catharanthus, Rauwolfia) [1][2]. Its presence, along with that of related alkaloids such as ajmalicine and serpentine, can help differentiate plant chemotypes and guide bioprospecting efforts [2]. Procurement of authenticated lochnerine is critical for accurate LC‑MS/MS library building and for distinguishing it from co‑eluting isomers or structurally similar but pharmacologically distinct alkaloids like ajmalicine [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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